Pectinasa
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Descripción general
Descripción
Pectinase is a group of enzymes that catalyze the breakdown of pectin, a polysaccharide found in plant cell walls. These enzymes are crucial in various biological and industrial processes, including the degradation of plant materials, fruit juice extraction, and wine production . Pectinase enzymes include pectolyase, pectozyme, and polygalacturonase, among others .
Aplicaciones Científicas De Investigación
Pectinase has extensive applications in scientific research and industry:
Chemistry: Pectinase is used in the extraction and clarification of fruit juices and wines. It helps break down pectin, reducing viscosity and improving yield.
Biology: Pectinase is employed in the isolation of protoplasts from plant cells and the extraction of DNA.
Mecanismo De Acción
Target of Action
Pectinase is a complex group of enzymes that primarily target pectic substances . Pectin is a structural polysaccharide that forms a significant component of the primary cell wall and middle lamella of plants, particularly in fruits and vegetables . It plays a crucial role in plant growth, fruit ripening, and protection against pathogenic microorganisms .
Mode of Action
Pectinase acts by cleaving the α-1,4-glycosidic bond of pectin molecules through a β-elimination reaction, producing pectin oligosaccharides . Pectinase can degrade pectin into oligomeric products with various physiological activities by physical degradation, chemical hydrolysis, and enzymatic preparation .
Biochemical Pathways
Pectinase stimulates the liquefaction of plant cell wall components and destroys the emulsifying properties of pectin, thereby increasing product yields . It plays a vital role in various biotechnological applications, such as the textile industry, paper making, pectic wastewater pretreatment, juice clarification, and oil extraction . The enzymatic preparation of pectin oligosaccharides (POSs) with good biological activity has gained increasing attention .
Pharmacokinetics
It’s important to note that pectinase is a biocatalyst that is highly specific, non-toxic, sustainable, and eco-friendly . Its bioavailability and pharmacokinetic properties would largely depend on the specific application and administration method.
Result of Action
The action of pectinase results in the breakdown of pectin into simpler molecules, which can have various physiological activities . For instance, the enzymatic preparation of POSs with good biological activity has obtained increasing attention . POSs could be selectively utilized by the intestinal microorganisms and were considered as the best choice for second-generation prebiotic factors .
Action Environment
The efficiency of pectinase varies with different pH levels and temperatures, ranging in pH from 5 to 11 and temperature from 40 to 70°C . Environmental factors such as pH, temperature, and substrate availability can significantly influence the action, efficacy, and stability of pectinase .
Análisis Bioquímico
Biochemical Properties
Pectinase plays a significant role in biochemical reactions by depolymerizing pectin through hydrolysis, trans-elimination, and deesterification reactions. These reactions break down the ester bonds that hold together the carboxyl and methyl groups in pectin . Pectinase interacts with several biomolecules, including polygalacturonase, pectolyase, and pectinesterase. Polygalacturonase hydrolyzes the glycosidic linkages in pectin, while pectinesterase removes methyl groups from pectin, facilitating further breakdown by other enzymes .
Cellular Effects
Pectinase influences various cellular processes, particularly in plant cells. It hydrolyzes pectin in the cell wall, allowing for cell wall remodeling and growth . This enzyme also plays a role in fruit ripening, abscission, and pathogen defense by breaking down pectin during these processes . In fungi, pectinase aids in nutrient extraction from plant tissues by breaking down the middle lamella, which holds plant cells together .
Molecular Mechanism
At the molecular level, pectinase exerts its effects by binding to pectin and catalyzing its breakdown through hydrolysis, trans-elimination, and deesterification . The enzyme’s active site contains residues that facilitate the cleavage of glycosidic bonds and the removal of ester groups. This process results in the depolymerization of pectin into smaller molecules, which can be further metabolized by the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the activity of pectinase can change over time due to factors such as enzyme stability and degradation. Pectinase is generally stable under optimal conditions of temperature and pH, but its activity can decrease over time if these conditions are not maintained . Long-term studies have shown that pectinase can maintain its activity for extended periods when stored properly, but it may degrade and lose activity if exposed to unfavorable conditions .
Dosage Effects in Animal Models
The effects of pectinase vary with different dosages in animal models. At low doses, pectinase can aid in the digestion of plant materials by breaking down pectin in the gut. At high doses, pectinase may cause adverse effects such as gut irritation or disruption of normal gut flora . Studies have shown that there is a threshold dose beyond which the enzyme’s beneficial effects are outweighed by its potential toxicity .
Metabolic Pathways
Pectinase is involved in the metabolic pathways that degrade pectin into simpler molecules. These pathways include the hydrolysis of pectin into galacturonic acid, which can then enter the tricarboxylic acid (TCA) cycle for further metabolism . Pectinase also interacts with enzymes such as polygalacturonase and pectinesterase, which facilitate the breakdown of pectin into its constituent sugars .
Transport and Distribution
Within cells, pectinase is transported and distributed to the cell wall, where it exerts its enzymatic activity. The enzyme is often secreted by fungi and bacteria to degrade pectin in the surrounding environment, allowing these organisms to access the nutrients within plant tissues . In plants, pectinase is localized to the cell wall and is involved in processes such as cell wall remodeling and fruit ripening .
Subcellular Localization
Pectinase is primarily localized in the cell wall, where it breaks down pectin. The enzyme may also be found in the extracellular space, particularly in fungi and bacteria that secrete pectinase to degrade plant tissues . The subcellular localization of pectinase is directed by targeting signals and post-translational modifications that ensure the enzyme reaches its site of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pectinase is primarily produced through microbial fermentation. Fungi, particularly Aspergillus niger, are commonly used for pectinase production . The enzyme is produced by submerged state fermentation, where fungal strains are isolated and screened for pectinolytic activity. The fermentation process involves using substrates like citrus pectin and maintaining optimal conditions such as a 30°C temperature and a 1% substrate concentration .
Industrial Production Methods: Industrial production of pectinase involves large-scale fermentation using low-cost substrates like agricultural biomass . The process includes isolating and screening microbial strains, optimizing fermentation conditions, and purifying the enzyme for commercial use .
Análisis De Reacciones Químicas
Types of Reactions: Pectinase enzymes catalyze the hydrolysis, trans-elimination, and deesterification of pectin . These reactions break down the ester bonds in pectin, leading to the formation of simpler molecules like galacturonic acids .
Common Reagents and Conditions: The enzymatic reactions typically occur under mild conditions, such as neutral pH and moderate temperatures. Common reagents include water and buffer solutions to maintain the pH .
Major Products: The primary products of pectinase-catalyzed reactions are galacturonic acids and other oligomeric products . These products are essential in various industrial applications, including fruit juice clarification and wine production .
Comparación Con Compuestos Similares
Pectinase is part of a broader group of enzymes that degrade pectic substances. Similar enzymes include:
Pectin lyase: Catalyzes the cleavage of pectin through a β-elimination reaction.
Pectate lyase: Breaks down pectate, a de-esterified form of pectin, through a similar β-elimination mechanism.
Polygalacturonase: Hydrolyzes the glycosidic bonds in polygalacturonic acid, a component of pectin.
Pectinase is unique in its ability to catalyze multiple types of reactions (hydrolysis, trans-elimination, and deesterification), making it highly versatile in various applications .
Propiedades
Número CAS |
9032-75-1 |
---|---|
Fórmula molecular |
C18H37N(CH3)2 |
Sinónimos |
Pectinglycosidase; MACERASE PECTINASE; MACERASE(R) PECTINASE; MACERASE(R) PECTINASE, RHIZOPUS SPECIES; MACERASE(TM) PECTINASE; MACEROZYME R-10; IUB: 4.2.2.10; EC 3.2.1.15 |
Origen del producto |
United States |
Q1: What is pectinase and what is its target?
A1: Pectinases are a complex cocktail of enzymes that target pectin, a structural heteropolysaccharide found in the cell walls of higher plants. []
Q2: How does pectinase interact with pectin?
A2: Pectinases break down pectin by hydrolyzing the glycosidic bonds present in its structure. This degradation can occur through various mechanisms, depending on the specific type of pectinase involved. []
Q3: What are the downstream effects of pectin degradation by pectinase?
A3: Pectin degradation leads to reduced viscosity, decreased gel formation, and release of intracellular components in plant materials. These effects are utilized in various industrial applications, including fruit juice clarification and textile processing. [, ]
Q4: Is there a single molecular formula and weight for pectinase?
A4: No, pectinase refers to a group of enzymes with diverse structures. Therefore, a single molecular formula and weight cannot be assigned. Each pectinase enzyme would have its own specific characteristics.
Q5: How does pectinase perform under various conditions?
A5: Pectinase activity is influenced by temperature, pH, and the presence of inhibitors or activators. For instance, one study found that an immobilized pectinase retained over 90% activity after 120 hours at 50°C, demonstrating enhanced thermal stability. [] Another study showed that calcium ions can act as activators, enhancing pectinase activity from Bacillus firmus. []
Q6: Does pectinase exhibit different optimal conditions depending on its source?
A6: Yes, pectinases from different sources can have different optimal pH and temperature ranges. For example, an alkaline pectinase from Bacillus gibsonii showed optimal activity for inducing plant disease resistance at pH 8.0. []
Q7: Are there ways to improve pectinase stability for industrial applications?
A7: Yes, immobilization is a common strategy to enhance pectinase stability. For instance, immobilizing pectinase onto porous hydroxyapatite/calcium alginate composite beads improved its thermal stability, pH tolerance, and storage stability. [] Similarly, immobilizing pectinase on magnetic iron oxide nanoparticles using glutaraldehyde as a crosslinking agent improved its stability at various temperatures. []
Q8: What are the main types of pectinase enzymes and their specific actions?
A8: Pectinases are broadly categorized into protopectinases, esterases (like pectinesterase), and depolymerases (polygalacturonases and pectin lyases). Protopectinases act on protopectin, esterases hydrolyze methyl ester groups, polygalacturonases cleave the polygalacturonan backbone, and pectin lyases break down pectin via a transelimination reaction. []
Q9: How is pectinase used in the food industry?
A9: Pectinases are widely used in fruit juice clarification, improving yield and clarity. They also find application in winemaking, extracting fruit juice from mashed fruits, and enhancing cloud stability. [, , ]
Q10: What are some emerging applications of pectinase?
A10: Research is exploring the use of pectinase in poultry diets to enhance nutrient utilization, [] in biofuel production from agricultural waste, [] and as a potential tool in drug delivery studies. []
Q11: Can pectinases be used for bioremediation?
A11: Yes, pectinases hold promise for treating pectin-rich wastewaters generated by various industries. Their ability to break down pectin can help in detoxifying these waste streams and making them environmentally safe. []
Q12: How is computational chemistry used in pectinase research?
A12: While the provided papers don't delve deep into this, computational methods can be used to model enzyme-substrate interactions, predict the impact of mutations on enzyme activity, and design novel pectinases with improved properties.
Q13: What are some formulation strategies to improve pectinase stability?
A13: Besides immobilization, other strategies include using additives like stabilizers and preservatives, optimizing storage conditions (temperature, pH, light), and developing suitable encapsulation techniques.
Q14: Is pectinase a drug?
A14: Pectinase itself is not a drug. It is an enzyme primarily used for its catalytic properties in various industrial applications. Therefore, aspects related to pharmacokinetics, pharmacodynamics, efficacy, toxicity, drug delivery, and biomarkers are not directly relevant in the context of this Q&A.
Q15: How is pectinase activity measured?
A17: Pectinase activity is typically determined by measuring the amount of product formed or substrate consumed over time. Common methods include the dinitrosalicylic acid (DNS) method, which measures reducing sugar release, and spectrophotometric assays that monitor changes in absorbance or fluorescence. [, ]
Q16: What techniques are used to characterize pectinase?
A18: Various techniques like SDS-PAGE (for molecular weight determination), chromatography (for purification and separation of different pectinase isoforms), and mass spectrometry (for protein identification and characterization) are commonly used. [, ]
Q17: Are there environmental concerns related to pectinase production and use?
A19: While pectinase itself is biodegradable, large-scale production and use can still have environmental impacts. These include energy consumption, waste generation, and potential release of genetically modified organisms (if used in production). Sustainable practices, such as using agricultural waste as substrates for enzyme production and developing efficient downstream processing methods, can help mitigate these impacts. [, ]
Q18: How is pectinase research contributing to a circular economy?
A22: Pectinase research aligns with circular economy principles by promoting resource efficiency and waste valorization. This is evident in the use of agricultural waste as substrates for pectinase production, reducing reliance on virgin resources and minimizing waste generation. [, ]
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